molecular formula C23H29N7O2 B2889755 3-cyclopentyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920371-86-4

3-cyclopentyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No. B2889755
CAS RN: 920371-86-4
M. Wt: 435.532
InChI Key: VSGMABOWYSPAPJ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazole ring and a piperazine ring . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

Triazoles have unique structure and properties and are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

The chemical reactions involving triazoles depend on their exact structure and the conditions under which the reactions are carried out . Triazoles are generally stable and resistant to hydrolysis and oxidation .


Physical And Chemical Properties Analysis

Triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They have a strong dipole moment and hydrogen bonding ability .

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole core is a prominent feature in many medicinal compounds . Its high chemical stability and hydrogen bonding ability make it a valuable scaffold in drug design. The compound could serve as a lead structure for the development of new therapeutic agents, particularly due to its structural resemblance to the amide bond, which is a common feature in many drugs.

Organic Synthesis

Due to the triazole ring’s stability under various conditions, this compound can be used in organic synthesis as a building block for creating more complex molecules . Its inertness to acidic or basic hydrolysis and oxidizing or reducing conditions makes it an excellent candidate for reactions requiring stringent conditions.

Polymer Chemistry

The triazole ring’s ability to participate in hydrogen bonding can be exploited in polymer chemistry. It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength .

Supramolecular Chemistry

In supramolecular chemistry, the triazole ring can act as a coordinating unit in the formation of complex structures. Its strong dipole moment and aromatic character can contribute to the stability and specificity of supramolecular assemblies .

Chemical Biology and Bioconjugation

The compound’s triazole ring can be used in chemical biology for bioconjugation purposes. It can link biomolecules to various probes or drugs, aiding in the targeted delivery of therapeutics or the development of diagnostic tools .

Fluorescent Imaging

The triazole core can be functionalized to create fluorescent probes for imaging applications. These probes can be used to visualize biological processes in real-time, providing valuable insights into cellular functions .

Materials Science

In materials science, the compound’s robustness can be utilized to create materials with specific properties. For example, it could be used to develop coatings that are resistant to extreme conditions or materials with unique electronic or optical characteristics .

Antiproliferative Agents

The triazole derivatives have shown potential as antiproliferative agents. Compounds with a triazole ring have been found to exhibit significant activity against certain cancer cell lines, indicating the possibility of this compound being used in cancer research .

Mechanism of Action

The mechanism of action of triazole-containing compounds in biological systems is complex and depends on their exact structure . They can interact with various biological targets through hydrogen bonding and dipole interactions .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its exact structure and properties . Some triazole-containing compounds have been associated with adverse events such as hepatotoxicity and hormonal problems .

Future Directions

The future research directions in the field of triazole chemistry include the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .

properties

IUPAC Name

3-cyclopentyl-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O2/c1-32-19-9-7-18(8-10-19)30-23-21(26-27-30)22(24-16-25-23)29-14-12-28(13-15-29)20(31)11-6-17-4-2-3-5-17/h7-10,16-17H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGMABOWYSPAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5CCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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